molecular formula C12H11BrN2OS2 B2957478 (E)-3-(5-Bromothiophen-3-yl)-N-(3-cyanothiolan-3-yl)prop-2-enamide CAS No. 1385617-42-4

(E)-3-(5-Bromothiophen-3-yl)-N-(3-cyanothiolan-3-yl)prop-2-enamide

Cat. No. B2957478
CAS RN: 1385617-42-4
M. Wt: 343.26
InChI Key: JSNKWRASYITJBO-UHFFFAOYSA-N
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Description

(E)-3-(5-Bromothiophen-3-yl)-N-(3-cyanothiolan-3-yl)prop-2-enamide, also known as BTP-2, is a small molecule inhibitor that has been widely used in scientific research to study the role of store-operated calcium channels (SOCs) in various cellular processes.

Scientific Research Applications

Antipathogenic Activity

Compounds similar to "(E)-3-(5-Bromothiophen-3-yl)-N-(3-cyanothiolan-3-yl)prop-2-enamide" have been explored for their antipathogenic properties. A study by Limban et al. (2011) synthesized and characterized various acylthioureas for their interaction with bacterial cells, particularly focusing on their antibiofilm properties against strains like Pseudomonas aeruginosa and Staphylococcus aureus. This research indicates the potential of thiophene derivatives in developing novel antimicrobial agents with specific mechanisms of action, such as disrupting biofilm formation, which is crucial for bacterial virulence and resistance (Limban, Marutescu, & Chifiriuc, 2011).

Chemical Reactivity and Synthesis

The reactivity of bromothiophenes in chemical synthesis has been extensively studied. For instance, Gronowitz et al. (1980) investigated the reaction of bromoiodothiophenes with sodium methoxide, leading to various halogenated thiophenes. This study highlights the versatility of bromothiophenes in halogen-dance reactions, providing a pathway for synthesizing diverse thiophene derivatives (Gronowitz, Hallberg, & Glennow, 1980).

Potential Biological Activities

The synthesis and evaluation of thiophene derivatives for potential biological activities, such as fungicidal properties, have been explored. Tian et al. (2015) developed a series of 5-methylenemorpholin-3-one derivatives, showcasing some compounds with significant in vitro fungicidal activity against P. oryzae. This suggests the applicability of thiophene-based enamides in agricultural and pharmaceutical contexts to combat fungal infections (Tian et al., 2015).

Synthesis of Azapolycycles

Sen and Roach (1996) investigated the use of enamides, like the one , for biomimetic cyclizations to synthesize azapolycycles. Their study demonstrated the effectiveness of certain Lewis acids in promoting cyclization reactions, opening avenues for constructing complex azapolycyclic structures such as azasteroids, which are significant in medicinal chemistry (Sen & Roach, 1996).

properties

IUPAC Name

(E)-3-(5-bromothiophen-3-yl)-N-(3-cyanothiolan-3-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2OS2/c13-10-5-9(6-18-10)1-2-11(16)15-12(7-14)3-4-17-8-12/h1-2,5-6H,3-4,8H2,(H,15,16)/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSNKWRASYITJBO-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1(C#N)NC(=O)C=CC2=CSC(=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSCC1(C#N)NC(=O)/C=C/C2=CSC(=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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